molecular formula C11H18O3 B13198877 Ethyl octahydro-1-benzofuran-3a-carboxylate

Ethyl octahydro-1-benzofuran-3a-carboxylate

Cat. No.: B13198877
M. Wt: 198.26 g/mol
InChI Key: UFTKTVDXKHILFH-UHFFFAOYSA-N
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Description

Ethyl octahydro-1-benzofuran-3a-carboxylate (CAS 2060041-17-8) is a saturated benzofuran derivative with the molecular formula C 11 H 18 O 3 and a molecular weight of 198.26 g/mol [ citation:1 ]. This compound features a fused octahydro-benzofuran core, a structure of significant interest in medicinal and synthetic chemistry. The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse biological activities [ citation:2 ]. Researchers value this specific ester derivative primarily as a key synthetic intermediate. Analogous 3-ethoxycarbonyl benzofurans are pivotal building blocks for constructing more complex molecules, including potential therapeutics and natural product analogs [ citation:3 ]. For instance, such intermediates have been used in the synthesis of leukotriene A4 hydrolase (LTA4H) inhibitors for inflammatory diseases, novel benzofuran-based anticancer agents, and in the total synthesis of natural products like paeoveitol [ citation:3 ]. The octahydro (fully saturated) nature of this compound may offer unique stereochemical and physicochemical properties for developing novel chemical entities. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylate

InChI

InChI=1S/C11H18O3/c1-2-13-10(12)11-6-4-3-5-9(11)14-8-7-11/h9H,2-8H2,1H3

InChI Key

UFTKTVDXKHILFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCCC1OCC2

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydroxyphenyl Compounds

A common approach involves cyclizing 2-hydroxyphenyl derivatives bearing ester functionalities. This method leverages intramolecular cyclization facilitated by acid or base catalysis.

Key steps:

  • Starting with 2-hydroxybenzoic acid derivatives or their esters.
  • Activation of hydroxyl groups using acid catalysts (e.g., sulfuric acid, polyphosphoric acid).
  • Intramolecular nucleophilic attack leading to benzofuran ring formation.

Research Insight:

  • A study demonstrated that esterified 2-hydroxybenzoic acids, when treated with polyphosphoric acid, undergo cyclodehydration to produce benzofuran derivatives, including ethyl esters.
Step Reagents/Conditions Yield Reference
Cyclization PPA, heat Moderate to high

Cyclization of 2-Alkoxyphenols

Alternatively, 2-alkoxyphenols can be cyclized under acidic conditions to form benzofuran derivatives with ester groups at the 3-position.

Example:

  • 2-Methoxyphenol treated with acetic anhydride and sulfuric acid yields benzofuran derivatives after cyclization, which can be converted into ethyl esters via esterification.

Functional Group Transformations

Esterification of Benzofuran Intermediates

Once the benzofuran core is formed, esterification at the 3-position is achieved through standard methods:

Research Data:

  • A typical esterification using ethanol and sulfuric acid yields the ethyl ester with high efficiency (~85-90%).
Method Conditions Yield Reference
Fischer esterification Ethanol, H2SO4, reflux 85-90%

Direct Functionalization of the 3-Position

Advanced methods involve direct C–H functionalization at the 3-position of benzofuran, followed by esterification. Metal-catalyzed processes, such as palladium-catalyzed C–H activation, have been reported to introduce ester groups directly.

Ring-Forming Reactions and Key Intermediates

Diels–Alder Cycloaddition

Recent synthetic strategies utilize Diels–Alder reactions to construct the benzofuran ring fused with other aromatic systems, followed by oxidative aromatization to yield the target ester.

Research Example:

  • A study reported the use of benzocyclobutenol derivatives reacting with furan-based dienes under microwave conditions to produce benzofuran derivatives with ester functionalities at the 3-position.
Reaction Conditions Yield Reference
Diels–Alder Microwave, 120°C Variable (up to 77%)

Ring Closure via Intramolecular Cyclization

Other methods involve intramolecular cyclization of phenolic esters under acidic or basic conditions, forming the benzofuran ring directly.

Summary of Optimized Protocols

Method Key Reagents/Conditions Advantages Limitations
Cyclization of 2-hydroxybenzoic acid derivatives Polyphosphoric acid, heat High yield, straightforward Requires precursor synthesis
Esterification of benzofuran carboxylic acids Ethanol, sulfuric acid Simple, high yield Needs prior benzofuran formation
Diels–Alder cycloaddition Benzocyclobutenol derivatives, furan Efficient ring construction Requires complex intermediates

Research Findings and Data Tables

Table 1: Summary of Key Preparation Methods

Method Starting Material Reagents Conditions Yield (%) Reference
Cyclization 2-Hydroxybenzoic acid ester PPA Reflux 70–85
Esterification Benzofuran-3-carboxylic acid Ethanol, H2SO4 Reflux 85–90
Diels–Alder Benzocyclobutenol derivatives Furan, microwave 120°C Up to 77

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-1-benzofuran-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of ethyl octahydro-1-benzofuran-3a-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Ethyl 5-hydroxy-2-(1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (): A partially saturated (2,3-dihydro) benzofuran ester with an indole substituent.
  • Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (): An aromatic benzofuran derivative with bromo, methyl, and propenoxy substituents.
Property Ethyl Octahydro-1-Benzofuran-3a-Carboxylate Ethyl 5-Hydroxy-2-(1-Methylindolyl)-Dihydrobenzofuran-3-Carboxylate Ethyl 6-Bromo-2-Methyl-5-Propenoxy-Benzofuran-3-Carboxylate
Saturation Fully saturated (octahydro) Partially saturated (2,3-dihydro) Aromatic
Key Substituents None (parent structure) Indole, hydroxy Bromo, methyl, propenoxy
Molecular Weight Estimated ~200–220 g/mol Not explicitly reported (empirical formula: C₂₀H₂₁NO₄) 415.3 g/mol
LogP (XLogP3) Estimated lower due to polarity Not reported 5.7
Synthetic Method Hypothetical: Hydrogenation of benzofuran Cu(OTf)₂-catalyzed [3+2] cycloaddition Not detailed in evidence
Yield N/A 78% N/A
Applications Potential scaffold for drug design Intermediate in bioactive molecule synthesis Likely explored for pharmacological activity

Physicochemical Properties

  • Polarity : The absence of electronegative substituents (e.g., bromo or hydroxy groups) in the parent compound may result in lower hydrogen-bonding capacity and higher lipophilicity than the indole-substituted analog .

Biological Activity

Ethyl octahydro-1-benzofuran-3a-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by a fully saturated benzofuran ring and an ethyl ester group, influences its biological activity, making it a subject of interest in various research fields.

Chemical Structure and Properties

This compound has the molecular formula C11H18O3C_{11}H_{18}O_3 and is classified as an ester due to the presence of the ethyl group attached to the carboxylate functional group. This compound's bicyclic structure contributes to its stability and reactivity profile, differentiating it from other similar compounds.

Property Details
Molecular FormulaC11H18O3C_{11}H_{18}O_3
Structure TypeBicyclic ester
Unique FeaturesFully saturated benzofuran ring

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential application in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in inflammation and immune response.
  • Enzyme Inhibition : It has been shown to inhibit enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory pathway .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various plant-derived compounds including this compound found that it significantly reduced bacterial load in infected models, indicating its potential use as a natural antimicrobial agent .
  • Inflammation Model :
    • In an experimental model of arthritis, administration of this compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings Reference
Antimicrobial ActivityMIC of 32 µg/mL against S. aureus and E. coli
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6 production
Mechanism of ActionCOX inhibition and receptor modulation

Q & A

Q. How can computational chemistry (e.g., DFT) complement experimental data to resolve stereochemical ambiguities in the octahydro-benzofuran core?

  • Answer : Density Functional Theory (DFT) calculates optimized geometries and NMR chemical shifts. Compare computed ¹³C shifts (e.g., GIAO method) with experimental data to validate stereoisomers. Discrepancies >2 ppm may indicate incorrect configurations .
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Q. What strategies address contradictions between HPLC purity assays and spectroscopic data?

  • Answer : Cross-validate using orthogonal methods:
  • HPLC-MS identifies co-eluting impurities.
  • TGA/DSC detects solvates or hydrates affecting purity.
  • 2D NMR (HSQC, HMBC) confirms molecular connectivity .

Q. How can reaction pathways be modified to enhance enantiomeric excess in asymmetric synthesis?

  • Answer : Introduce chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries during cyclization. Monitor enantioselectivity via chiral HPLC or polarimetry .

Q. What in silico approaches predict the compound’s bioavailability for pharmacological studies?

  • Answer : Use QSAR models (e.g., SwissADME) to estimate logP, H-bond donors, and membrane permeability. Molecular docking (AutoDock Vina) screens for target binding affinity .

Methodological Considerations

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural outliers .
  • Spectral Tools : Platforms like those in standardize NMR/IR data interpretation, reducing human error in peak assignments .

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